N-Nitroso Paroxetine

Regulatory Science Toxicology Analytical Chemistry

Secure a highly characterized N-Nitroso Paroxetine (CAS 2361294-43-9) reference standard for precise nitrosamine risk assessment. This probable mutagenic carcinogen (ICH M7 Class 1) requires compound-specific quantification due to a unique CPCA-derived 1300 ng/day AI limit (EMA/FDA), distinct from generic nitrosamine controls. Its unique metabolic pathway (involving CYP2C19/2D6/3A4) and non-mutagenic Ames profile mandate the use of this authentic, well-characterized material to ensure data integrity, avoid false negatives, and meet ANDA submission requirements.

Molecular Formula C19H19FN2O4
Molecular Weight 358.4 g/mol
Cat. No. B13426240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso Paroxetine
Molecular FormulaC19H19FN2O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)N=O
InChIInChI=1S/C19H19FN2O4/c20-15-3-1-13(2-4-15)17-7-8-22(21-23)10-14(17)11-24-16-5-6-18-19(9-16)26-12-25-18/h1-6,9,14,17H,7-8,10-12H2/t14-,17-/m0/s1
InChIKeyPGGPFZLMRYLTFT-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso Paroxetine: A Defined NDSRI Impurity for Method Validation and Regulatory Compliance


N-Nitroso Paroxetine (CAS No. 2361294-43-9) is a nitrosamine drug substance-related impurity (NDSRI) derived from the antidepressant paroxetine [1]. It is classified as a probable mutagenic carcinogen (ICH M7 Class 1), and its presence in drug products and active pharmaceutical ingredients (APIs) is subject to stringent regulatory limits [2]. This compound serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing and regulatory submissions [3].

N-Nitroso Paroxetine: The Inadequacy of Generic Nitrosamine Control Strategies


Generic approaches to nitrosamine control, such as defaulting to the 1500 ng/day acceptable intake (AI) limit from ICH M7 for unclassified impurities, are insufficient for N-Nitroso Paroxetine due to its specific regulatory AI limit and unique metabolic profile [1]. Its carcinogenic potency categorization approach (CPCA) yields a distinct AI limit (e.g., EMA 1300 ng/day), and its metabolic pathway differs significantly from the parent drug, paroxetine [2]. Therefore, methods and reference standards must be compound-specific to ensure accurate quantification and compliance, preventing false negatives or inaccurate risk assessments [3].

N-Nitroso Paroxetine: Quantitative Evidence for Differentiation from Other NDSRIs


Regulatory Acceptable Intake (AI) Limit: A Quantitative Differentiator

N-Nitroso Paroxetine has a specific Acceptable Intake (AI) limit of 1300 ng/day set by the European Medicines Agency (EMA), which distinguishes it from other nitrosamines and the default ICH M7 limit for unclassified impurities. This limit is a direct result of its structure-activity relationship and CPCA assessment, dictating required analytical method sensitivity. For comparison, the EMA AI limit for N-nitroso-diethanolamine is 1900 ng/day, and for N-nitroso-mefenamic acid is 78,000 ng/day [1].

Regulatory Science Toxicology Analytical Chemistry

Comparative Metabolism: A Shift in CYP Isoform Dependence

CYP reaction phenotyping studies demonstrate a significant shift in metabolic pathway between paroxetine and N-Nitroso Paroxetine. Paroxetine is exclusively metabolized by human CYP2D6. In contrast, N-Nitroso Paroxetine is subject to metabolism by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4 [1]. This broadened enzyme profile suggests different potential for drug-drug interactions and altered clearance pathways.

Drug Metabolism Pharmacokinetics Toxicology

In Vitro Mutagenicity: A Non-Mutagenic Outcome in OECD 471 Assay

N-Nitroso Paroxetine was evaluated in an OECD 471-compliant bacterial reverse mutation assay (Ames test) and was found to be non-mutagenic, even under experimental conditions that supported oxidative metabolism by CYP enzymes [1]. This negative result is a key differentiator from other NDSRIs that show positive mutagenic outcomes, directly influencing its classification and acceptable intake limit setting [2].

Genotoxicity Safety Assessment Toxicology

Regulatory Impact: A Unique FDA CPCA-Derived Limit

The FDA's Carcinogenic Potency Categorization Approach (CPCA) provides a quantitative framework for setting AI limits for NDSRIs [1]. N-Nitroso Paroxetine's specific CPCA score and resulting AI limit (which aligns with the EMA's 1300 ng/day) differentiate it from other NDSRIs that may have higher or lower potency scores [2]. This categorization is a direct, quantitative differentiator that dictates the level of analytical control required.

Regulatory Science Pharmaceutical Quality Carcinogenicity

N-Nitroso Paroxetine: Critical Scenarios for Scientific Selection


Regulatory Compliance: Method Development and Validation for ANDA Submissions

Procuring a highly characterized N-Nitroso Paroxetine reference standard is essential for developing and validating analytical methods (e.g., LC-MS/MS) to meet the specific 1300 ng/day AI limit set by the EMA and the FDA's CPCA framework [1]. This ensures accurate quantification in APIs and finished drug products, a critical requirement for Abbreviated New Drug Applications (ANDAs) and commercial production [2].

Risk Assessment and Control Strategy Development

The compound-specific data on N-Nitroso Paroxetine's non-mutagenic profile in the Ames test and its unique metabolic pathway (involving CYP2C19, CYP2D6, and CYP3A4) are crucial for performing accurate safety risk assessments [1]. This data justifies a risk-based control strategy that differs from a generic nitrosamine control approach, potentially reducing the analytical testing burden compared to more potent NDSRIs [3].

Stability Studies and Process Optimization

Monitoring the formation of N-Nitroso Paroxetine under various stress conditions (e.g., heat, humidity, presence of nitrites) is vital for establishing appropriate shelf-life and storage conditions for paroxetine-containing products [1]. This data informs process optimization to minimize nitrosamine formation during drug substance synthesis and product manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Nitroso Paroxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.